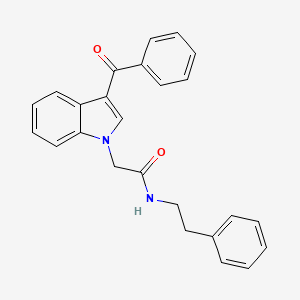
3-phenoxybenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Descripción general
Descripción
3-phenoxybenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is often referred to as PBAN analogs, and it is a class of compounds that have been shown to play a role in insect pheromone biosynthesis.
Mecanismo De Acción
The mechanism of action of 3-phenoxybenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves its interaction with PBAN receptors in insects. PBAN analogs like 3-phenoxybenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate have been shown to activate PBAN receptors, leading to the release of pheromone precursors from pheromone glands. This process ultimately leads to increased pheromone production in insects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-phenoxybenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate have been extensively studied. This compound has been shown to increase pheromone production in many insects, including moths and beetles. Additionally, it has been shown to have an impact on the reproductive behavior of these insects, making it a potentially useful tool for pest management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-phenoxybenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate in lab experiments is its ability to mimic the activity of PBAN, a neuropeptide that plays a crucial role in regulating pheromone biosynthesis in many insects. This makes it a useful tool for studying the mechanisms underlying pheromone biosynthesis. However, one limitation of using this compound is that it may not be effective in all insect species, and its effects may vary depending on the specific insect being studied.
Direcciones Futuras
There are many potential future directions for research involving 3-phenoxybenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate. One area of interest is the development of new PBAN analogs that may be more effective in regulating pheromone biosynthesis in a wider range of insect species. Additionally, researchers may explore the potential use of PBAN analogs like 3-phenoxybenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate in pest management strategies, as these compounds have been shown to impact the reproductive behavior of many insect species. Finally, researchers may investigate the potential use of PBAN analogs in other areas of scientific research, such as the regulation of hormone production in mammals.
Aplicaciones Científicas De Investigación
3-phenoxybenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been extensively studied for its potential applications in scientific research. This compound is often used as a tool to study insect pheromone biosynthesis. It has been shown to mimic the activity of PBAN, a neuropeptide that plays a crucial role in regulating pheromone biosynthesis in many insects. By studying the effects of PBAN analogs on pheromone biosynthesis, researchers hope to gain a better understanding of the mechanisms underlying this process.
Propiedades
IUPAC Name |
(3-phenoxyphenyl)methyl 3-(1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c26-22(13-14-25-23(27)20-11-4-5-12-21(20)24(25)28)29-16-17-7-6-10-19(15-17)30-18-8-2-1-3-9-18/h1-12,15H,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJAKLYIKDUENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)COC(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B4134885.png)
![N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4134889.png)
![methyl (4-{[(2-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4134890.png)

![N-{3-[(4-cyano-2-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4134901.png)
![2-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-N-(2-methylphenyl)-5-nitrobenzamide](/img/structure/B4134914.png)
![N-[4-({2-[(4-bromo-2,6-dimethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B4134923.png)

![N-(4-chlorophenyl)-4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4134932.png)
![2-iodo-N-({[2-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4134947.png)
![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4134952.png)
![2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4134967.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B4134974.png)
